molecular formula C11H17N3OS B13268560 N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide

N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide

Cat. No.: B13268560
M. Wt: 239.34 g/mol
InChI Key: DIYZVHNATIHGBT-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide is a chemical compound with the molecular formula C11H17N3OS It is characterized by the presence of a thiophene ring, a piperazine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors or enzymes, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Piperazin-1-yl)ethyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[2-(Piperazin-1-yl)ethyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[2-(Piperazin-1-yl)ethyl]pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for enhancing solubility and biological activity, combined with a thiophene moiety that contributes to its electronic properties. The carboxamide group further enhances its interaction with biological targets, making it a candidate for various therapeutic applications .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structural characteristics of these compounds often correlate with their potency against resistant strains .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3kListeria monocytogenes< 1 μM
3dMRSA< 1 μM
3gE. coli2 μM

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against norovirus. In cell-based assays, it demonstrated inhibition of viral replication at low micromolar concentrations, suggesting potential as a therapeutic agent against viral infections .

Enzyme Inhibition

The trifluoromethyl group present in related compounds has been shown to enhance enzyme inhibition by stabilizing interactions with target proteins. This mechanism is crucial for the compound's activity against various enzymes involved in disease pathways. For example, compounds with similar structures have been reported to inhibit histone acetyltransferases (HATs), which are vital in regulating gene expression associated with cancer .

Cellular Effects

The compound's ability to affect cellular processes is evident through its impact on cell proliferation and apoptosis in cancer cell lines. Studies have reported an EC50 value of 1-3 μM for inhibiting tumor cell proliferation, indicating significant anticancer potential .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of piperazine derivatives found that this compound showed superior activity against resistant bacterial strains compared to conventional antibiotics like ampicillin .
  • Antiviral Potential : In another investigation focusing on norovirus, the compound inhibited viral replication effectively without significant cytotoxicity at concentrations that achieved over 40% inhibition of plaque formation in vitro .
  • Cancer Cell Proliferation : Research involving various tumor cell lines demonstrated that the compound could significantly reduce cell viability at low concentrations, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide

InChI

InChI=1S/C11H17N3OS/c15-11(10-1-8-16-9-10)13-4-7-14-5-2-12-3-6-14/h1,8-9,12H,2-7H2,(H,13,15)

InChI Key

DIYZVHNATIHGBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CSC=C2

Origin of Product

United States

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